Cas no 1432680-83-5 (2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate)

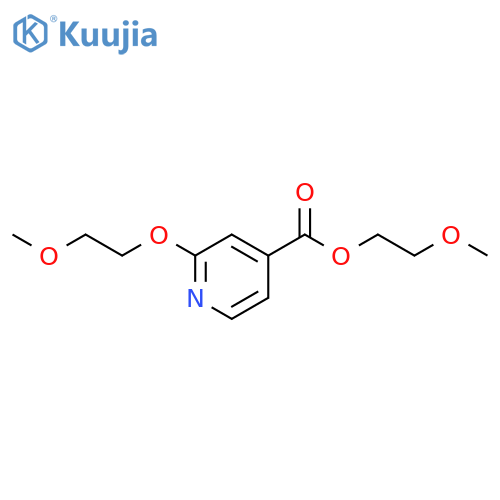

1432680-83-5 structure

商品名:2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate

CAS番号:1432680-83-5

MF:C12H17NO5

メガワット:255.267083883286

CID:5209223

2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 4-Pyridinecarboxylic acid, 2-(2-methoxyethoxy)-, 2-methoxyethyl ester

- 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate

- 2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate

-

- インチ: 1S/C12H17NO5/c1-15-5-7-17-11-9-10(3-4-13-11)12(14)18-8-6-16-2/h3-4,9H,5-8H2,1-2H3

- InChIKey: QFSNJCYRWXUDSF-UHFFFAOYSA-N

- ほほえんだ: C1(OCCOC)=NC=CC(C(OCCOC)=O)=C1

2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-127556-0.5g |

2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate |

1432680-83-5 | 95% | 0.5g |

$407.0 | 2023-11-13 | |

| Enamine | EN300-127556-0.05g |

2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate |

1432680-83-5 | 95% | 0.05g |

$101.0 | 2023-11-13 | |

| Enamine | EN300-127556-0.25g |

2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate |

1432680-83-5 | 95% | 0.25g |

$216.0 | 2023-11-13 | |

| Enamine | EN300-127556-10g |

2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate |

1432680-83-5 | 95% | 10g |

$2269.0 | 2023-11-13 | |

| Enamine | EN300-127556-500mg |

2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate |

1432680-83-5 | 95.0% | 500mg |

$407.0 | 2023-10-01 | |

| 1PlusChem | 1P01A5IO-10g |

2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate |

1432680-83-5 | 95% | 10g |

$2867.00 | 2023-12-21 | |

| Enamine | EN300-127556-250mg |

2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate |

1432680-83-5 | 95.0% | 250mg |

$216.0 | 2023-10-01 | |

| 1PlusChem | 1P01A5IO-500mg |

2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate |

1432680-83-5 | 95% | 500mg |

$565.00 | 2024-06-20 | |

| 1PlusChem | 1P01A5IO-1g |

2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate |

1432680-83-5 | 95% | 1g |

$715.00 | 2023-12-21 | |

| 1PlusChem | 1P01A5IO-5g |

2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate |

1432680-83-5 | 95% | 5g |

$1953.00 | 2023-12-21 |

2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1432680-83-5 (2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate) 関連製品

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 61389-26-2(Lignoceric Acid-d4)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬